molecular formula C16H14O B14275734 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one CAS No. 169393-49-1

2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one

Cat. No.: B14275734
CAS No.: 169393-49-1
M. Wt: 222.28 g/mol
InChI Key: FNRGFSTVBNANBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylethynyl)bicyclo[321]oct-2-en-8-one is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a phenylethynyl group attached to a bicyclo[321]oct-2-en-8-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[3.2.1]oct-2-en-8-one core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Phenylethynyl Group Introduction: The phenylethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the bicyclic core with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran or dimethylformamide are commonly used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the phenylethynyl group.

    Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, acids, or bases can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenylethynyl moiety.

Scientific Research Applications

2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]oct-2-en-8-one: Lacks the phenylethynyl group, making it less versatile in terms of functionalization.

    Bicyclo[2.2.2]oct-2-ene: A similar bicyclic compound but with a different ring structure, leading to different chemical properties.

    Phenylethynyl derivatives: Compounds with phenylethynyl groups attached to different cores, offering varying reactivity and applications.

Uniqueness

2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one is unique due to the combination of its bicyclic core and phenylethynyl group. This combination provides a balance of structural rigidity and functional versatility, making it valuable for a wide range of applications in chemistry, biology, and materials science.

Properties

CAS No.

169393-49-1

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2-(2-phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one

InChI

InChI=1S/C16H14O/c17-16-14-9-8-13(15(16)11-10-14)7-6-12-4-2-1-3-5-12/h1-5,8,14-15H,9-11H2

InChI Key

FNRGFSTVBNANBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=CCC1C2=O)C#CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.